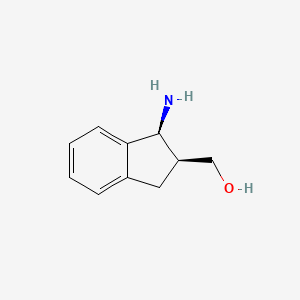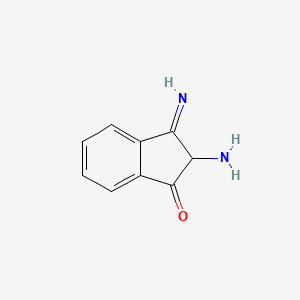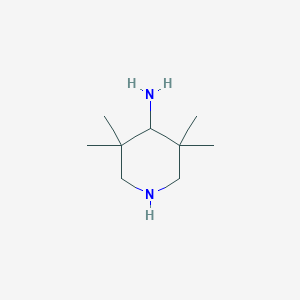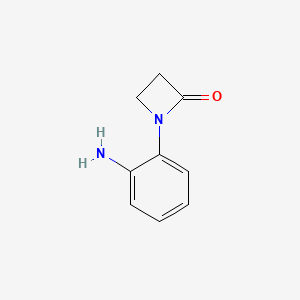
5-Ethylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with an ethyl group attached to the fifth position of the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylquinoxaline typically involves the condensation of o-phenylenediamine with an appropriate diketone or diethyl oxalate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between o-phenylenediamine and ethylglyoxal in ethanol under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free reactions to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions: 5-Ethylquinoxaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
科学研究应用
5-Ethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, fluorescent materials, and organic sensitizers for solar cells
作用机制
The mechanism of action of 5-Ethylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
相似化合物的比较
Quinoxaline: The parent compound with a similar structure but without the ethyl group.
5-Methylquinoxaline: Similar structure with a methyl group instead of an ethyl group.
6,7-Dimethylquinoxaline: Contains two methyl groups at the sixth and seventh positions.
Uniqueness: 5-Ethylquinoxaline is unique due to the presence of the ethyl group at the fifth position, which can influence its chemical reactivity and biological activity compared to other quinoxaline derivatives .
属性
CAS 编号 |
83570-43-8 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
5-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h3-7H,2H2,1H3 |
InChI 键 |
NIRFTVJZLBIWCB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC=C1)N=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)



![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)

![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)




